![molecular formula C17H15NO4S B2620241 methyl 1-tosyl-1H-indole-3-carboxylate CAS No. 31271-91-7](/img/structure/B2620241.png)
methyl 1-tosyl-1H-indole-3-carboxylate
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Overview
Description
“Methyl 1-tosyl-1H-indole-3-carboxylate” is an indolyl carboxylic acid derivative . It is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with methanol . A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate with N,N-dimethylaniline with a wide range of phenyl bromoacetate derivatives has also been reported .Molecular Structure Analysis
The molecule of “this compound” is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
The title indole derivative, C11H11NO2, was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . The molecule is planar as it is situated on a mirror plane present in the space group Pbcm .Scientific Research Applications
Synthesis Methods
- Efficient Synthesis Technique : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates, including methyl 1-tosyl-1H-indole-3-carboxylate, has been developed using cross-dehydrogenative coupling. This process involves functionalizing the α carbon of an iminium from tertiary amines and has the advantages of a simple procedure and high yields (Akbari & Faryabi, 2023).
Pharmaceutical Applications
- Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives, including this compound, have been studied for their anti-cancer properties. Research has indicated that these compounds exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Chemical Reactions and Properties
- Chemical Reactivity : The N-tosyl derivative of indoles, including this compound, has been subjected to various chemical reactions, illustrating its versatility in organic synthesis (Evans, 1973).
- Thermodynamic Properties : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate, closely related to this compound, have been experimentally and computationally studied. These studies provide valuable information on the stability and energy content of these compounds (Carvalho et al., 2016).
Fluorescence Studies
- Photophysical Studies : New fluorescent indole derivatives, related to this compound, have been synthesized and studied for their photophysical properties. These compounds show potential as fluorescent probes, with good fluorescence quantum yields and sensitivity to solvent polarity (Pereira et al., 2010).
Mechanism of Action
Target of Action
Methyl 1-tosyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, contributing to their broad-spectrum biological activities . They are involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and have shown potential for newer therapeutic possibilities .
Future Directions
properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-15(17(19)22-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMFPQLEPDPGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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